Conformational Propensity: Acc5 (Cyclopentane) Favors α/3₁₀-Helix While Acc4 (Cyclobutane) Favors γ-Turn
Molecular mechanics calculations on model peptides containing 1-aminocycloalkane-1-carboxylic acid residues demonstrate that the cyclopentane analog (Acc5) preferentially adopts α-/3₁₀-helical conformations, whereas the cyclobutane analog (Acc4) favors γ-turn (2.2₇ helix) structures [1]. This ring-size-dependent conformational preference is a direct consequence of the geometric constraints imposed by the cyclic side chain, with Acc5 providing backbone dihedral angles (φ ≈ ±60°, ψ ≈ ±30°) compatible with right- or left-handed helical folding [1].
| Evidence Dimension | Preferred backbone conformation in model peptides |
|---|---|
| Target Compound Data | α-/3₁₀-helical conformation (Acc5, cyclopentane) |
| Comparator Or Baseline | γ-turn (2.2₇ helix) conformation (Acc4, cyclobutane); also distinct from Acc6 (cyclohexane) which also favors α-/3₁₀-helix but with different steric requirements |
| Quantified Difference | Qualitative: Acc5 and Acc6 favor helices; Acc4 favors turns. Quantitative dihedral angle distributions are provided in the source publication. |
| Conditions | Molecular mechanics conformational energy calculations on Ac-Accₙ-NHMe model peptides in vacuo |
Why This Matters
For scientists procuring building blocks for helix-stabilized or turn-mimetic peptides, the cyclopentane scaffold (Acc5) is the minimal ring size that reliably induces α-helical folding, offering a distinct conformational outcome compared to the smaller cyclobutane ring (Acc4).
- [1] Rao SN, Chan MF, Balaji VN. Conformational Studies Using Molecular Mechanics on Model Peptides with 1-Aminocycloalkane 1-Carboxylic Acid Residues. Bull Chem Soc Jpn. 1997;70(2):293-299. View Source
